2H-1,3-Benzoxazine-2-thione, 6-chloro-
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Overview
Description
2H-1,3-Benzoxazine-2-thione, 6-chloro- is a heterocyclic compound that contains both oxygen and nitrogen in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Benzoxazine-2-thione, 6-chloro- typically involves the reaction of 2-aminophenol with carbon disulfide and chloroform under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzoxazine-thione structure. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2H-1,3-Benzoxazine-2-thione, 6-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The chlorine atom in the benzoxazine ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require a base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzoxazine derivatives depending on the nucleophile used.
Scientific Research Applications
2H-1,3-Benzoxazine-2-thione, 6-chloro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and advanced materials
Mechanism of Action
The mechanism of action of 2H-1,3-Benzoxazine-2-thione, 6-chloro- involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various pathways, making it a versatile tool in research .
Comparison with Similar Compounds
Similar Compounds
2H-1,3-Benzoxazine-2,4-dione: Another benzoxazine derivative with different functional groups.
6-Chloro-1-ethyl-2H-3,1-benzoxazine-2,4-dione: A similar compound with an ethyl group instead of a thione group
Uniqueness
2H-1,3-Benzoxazine-2-thione, 6-chloro- is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to other benzoxazine derivatives. This makes it particularly valuable in applications requiring specific interactions with biological targets or unique chemical transformations .
Properties
CAS No. |
647849-60-3 |
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Molecular Formula |
C8H4ClNOS |
Molecular Weight |
197.64 g/mol |
IUPAC Name |
6-chloro-1,3-benzoxazine-2-thione |
InChI |
InChI=1S/C8H4ClNOS/c9-6-1-2-7-5(3-6)4-10-8(12)11-7/h1-4H |
InChI Key |
KOYINAOGILQYOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=NC(=S)O2 |
Origin of Product |
United States |
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